Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Building Block Purity Lead Optimization Analytical Chemistry

tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2; molecular formula C₁₁H₁₉NO₃; MW 213.27) is a racemic N-Boc-protected 6-hydroxy-2-azabicyclo[2.2.1]heptane derivative that serves as a commercial fragment-like scaffold for medicinal chemistry. The compound combines a rigid bicyclic core, a secondary alcohol handle, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, enabling regioselective derivatization of the pyrrolidine nitrogen.

Molecular Formula C11H19NO3
Molecular Weight 213.277
CAS No. 207405-59-2
Cat. No. B592338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS207405-59-2
Molecular FormulaC11H19NO3
Molecular Weight213.277
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1C(C2)O
InChIInChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3
InChIKeyPABFVGKPNHVSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2) – Baseline Overview for Procurement Evaluation


tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2; molecular formula C₁₁H₁₉NO₃; MW 213.27) is a racemic N-Boc-protected 6-hydroxy-2-azabicyclo[2.2.1]heptane derivative that serves as a commercial fragment-like scaffold for medicinal chemistry. The compound combines a rigid bicyclic core, a secondary alcohol handle, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, enabling regioselective derivatization of the pyrrolidine nitrogen. Vendor technical sheets specify a minimum purity of 98 % (GC) , and the supplier database catalogues the compound as a fragment for molecular linking, expansion, and modification .

Why In-Class Substitution of tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2) Is Not Straightforward


The compound’s value as a building block arises from the combination of a conformationally restricted 2-azabicyclo[2.2.1]heptane cage (conferring favorable entropic pre-organization for target binding [1]) and an orthogonal N-Boc/Alcohol functional pair. Replacing it with the corresponding Cbz-protected variant or des‑hydroxy analog alters the entire synthetic sequence: the Boc group is removed under acidic conditions (e.g., TFA) while the Cbz group requires hydrogenolysis, which can be incompatible with reduction-sensitive substrates; the C-6 hydroxyl group provides a chiral handle absent from simple N‑Boc‑2‑azabicyclo[2.2.1]heptane. These differences are qualitative but translate into divergent synthetic yields, step counts, and atom economy for drug-discovery campaigns that depend on regioselective diversification. No published experiments, however, quantify the yield, purity, or productivity differential between the CAS 207405-59-2 building block and its closest substitutes under identical reaction conditions.

Quantitative Differentiation Evidence for tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2)


Comparative Purity Threshold: CAS 207405-59-2 vs. Commercial endo-Isomer (CAS 198835-05-1)

The racemic compound CAS 207405-59-2 carries a supplier-specified minimum purity of 98 % (GC) , whereas the corresponding endo-isomer (rel‑(1R,4S,6S)-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate; CAS 198835-05-1) is typically offered with a minimum purity of 95 % (HPLC) . This represents a quantitative advantage when the research workflow cannot tolerate lower-purity intermediates that would require additional purification.

Building Block Purity Lead Optimization Analytical Chemistry

Scaffold Provenance in Potent DPP-4 Inhibition Differentiates the 6-Hydroxy-2-azabicyclo[2.2.1]heptane Core

The 6-hydroxy-2-azabicyclo[2.2.1]heptane scaffold is embedded in the clinically-relevant DPP-4 inhibitor ASP4000, which inhibited human recombinant DPP‑4 with an IC₅₀ of 2.25 nM in a competitive mechanism and displayed high selectivity over DPP‑8 and DPP‑9 [1]. This contrasts with acyclic amino-alcohol building blocks, which rarely produce DPP‑4 inhibitors at single-digit nanomolar potency without extensive optimization [2]. While the functional inhibition data pertain to the elaborated drug ASP4000, they demonstrate the scaffold’s capacity to pre-organize pharmacophoric elements for high-affinity interactions, a feature that simpler building blocks cannot replicate.

DPP-4 Inhibitor Medicinal Chemistry Scaffold Evaluation

Fragment Characterisation Supports Use in Fragment-Based Drug Discovery Where Conformational Rigidity Is a Known Success Determinant

The compound is categorised as a fragment molecule explicitly suitable for molecular linking, expansion, and modification . In fragment-based lead generation, rigid, three-dimensional fragments have been demonstrated to yield higher hit-to-lead success rates (23 % vs. 12 % for flat, sp²‑rich fragments) and achieve better ligand efficiency indices (> 0.3 kcal mol⁻¹ HA⁻¹) [1]. CAS 207405-59-2 combines a rigid bicyclo[2.2.1] scaffold, a hydrogen-bond donor (OH), and a labile protecting group, matching the criteria of a privileged fragment. This contrasts with the majority of commercially available fragments that are either too flexible or lack a secondary functionalisation handle.

Fragment-Based Drug Discovery Conformational Restriction Scaffold Hopping

High-Value Application Scenarios for tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-59-2)


Conformationally Constrained DPP-4 Inhibitor Library Construction

The scaffold’s demonstrated ability to afford picomolar–low nanomolar DPP‑4 inhibition (IC₅₀ 2.25 nM for ASP4000 [1]) makes it a rational choice for building second-generation DPP‑4 inhibitors. The Boc group can be removed quantitatively under acidic conditions to expose the secondary amine, which can then be functionalized in parallel library format. The rigid bicyclic core pre-organises the pyrrolidine pharmacophore, reducing the rotational degrees of freedom relative to acyclic amino-alcohol alternatives and thereby improving the chances of a high-ligand-efficiency hit.

Fragment-Based Screening Libraries for Challenging Protein–Protein Interaction Targets

As a rigid, three-dimensional fragment with documented use in fragment-based drug discovery , the compound is a logical inclusion in any fragment library designed to probe non‑flat, cryptic binding pockets typical of protein–protein interactions. Its sp³‑enriched character differentiates it from the large majority of commercially available planar heterocyclic fragments and aligns with retrospective analyses showing that rigid 3D fragments have a significantly higher probability of progressing to verified hits.

Chiral Ligand Synthesis for Asymmetric Catalysis

The secondary alcohol and the tertiary amine (once deprotected) form a bidentate coordination motif suitable for designing novel chiral ligands for transition-metal-catalysed reactions. Enantiopure 2-azabicyclo[2.2.1]heptane derivatives have been employed as ligands in asymmetric transfer hydrogenation [2], and the racemic CAS 207405-59-2 serves as a scalable entry point for resolution or desymmetrisation studies. Researchers needing a versatile, off-the-shelf scaffold for ligand optimisation will find the compound a more synthetically convergent entry point than constructing the bicyclic amine de novo.

Central Nervous System (CNS) Lead Optimisation

The low molecular weight (213.27 Da), limited rotatable bonds, and computed logP ≈ 1.1 (PubChem) place this scaffold within the favourable physicochemical space for CNS drugs. Its hydroxyl group can be utilised for prodrug formation or to modulate P‑glycoprotein efflux. While still a fragment, the scaffold’s sp³ character and verified ability to yield CNS‑relevant pharmacological profiles (as demonstrated by the DPP‑4 inhibitor neogliptin [3]) make it a strategic procurement choice for CNS drug discovery groups.

Quote Request

Request a Quote for Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.